molecular formula C18H25NO5 B3161268 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid CAS No. 869682-00-8

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid

Cat. No. B3161268
CAS RN: 869682-00-8
M. Wt: 335.4 g/mol
InChI Key: MKOUFVGDODLAMK-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid, also known as TBEPA, is an organocarboxylic acid that has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as amino acids, peptides, and heterocyclic compounds. It has also been used in the study of biochemical and physiological effects. For example, it has been used to study the effects of various drugs on the central nervous system.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the brain, which can have a range of effects on the central nervous system.
Biochemical and Physiological Effects
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce anxiety and improve cognitive function in animal models. It has also been shown to reduce inflammation and improve wound healing in animal models. In addition, it has been shown to reduce blood pressure and improve blood sugar levels in animal models.

Advantages and Limitations for Lab Experiments

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Another advantage is that it is relatively non-toxic and has a low potential for side effects. However, there are several limitations. For example, it is not as potent as some other compounds, and it has a limited range of applications. In addition, it is not as well studied as some other compounds, so its effects may not be fully understood.

Future Directions

There are a number of potential future directions for (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid. One potential direction is to further study its mechanism of action and biochemical and physiological effects. This could lead to a better understanding of how it works and how it can be used for therapeutic purposes. Another potential direction is to develop new synthetic methods for producing (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid in order to make it more accessible and cost-effective. Finally, further research could be conducted to explore the potential applications of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid in other areas, such as the treatment of neurological disorders.

properties

IUPAC Name

(2S,4S)-4-(2-ethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-5-12-8-6-7-9-15(12)23-13-10-14(16(20)21)19(11-13)17(22)24-18(2,3)4/h6-9,13-14H,5,10-11H2,1-4H3,(H,20,21)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOUFVGDODLAMK-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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